molecular formula C12H16S B106852 Octahydrodibenzothiophene CAS No. 15869-74-6

Octahydrodibenzothiophene

Cat. No.: B106852
CAS No.: 15869-74-6
M. Wt: 192.32 g/mol
InChI Key: YVGLPSLTCJFUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydrodibenzothiophene is an organic compound with the molecular formula C12H16S It is a derivative of dibenzothiophene, where the aromatic rings are partially hydrogenated

Preparation Methods

Synthetic Routes and Reaction Conditions

Octahydrodibenzothiophene can be synthesized through the hydrogenation of dibenzothiophene. The process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:

Dibenzothiophene+H2This compound\text{Dibenzothiophene} + \text{H}_2 \rightarrow \text{this compound} Dibenzothiophene+H2​→this compound

Industrial Production Methods

In an industrial setting, the hydrogenation process is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced catalysts and reaction monitoring techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Octahydrodibenzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Further hydrogenation can lead to complete saturation of the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Catalysts such as platinum (Pt) or nickel (Ni) are used for further hydrogenation.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Fully hydrogenated dibenzothiophene derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Octahydrodibenzothiophene has several applications in scientific research:

    Chemistry: Used as a model compound to study hydrogenation and oxidation reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Octahydrodibenzothiophene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzothiophene: The parent compound, which is fully aromatic.

    Tetrahydrodibenzothiophene: A partially hydrogenated derivative with fewer hydrogen atoms added.

    Hexahydrodibenzothiophene: Another partially hydrogenated derivative with an intermediate level of hydrogenation.

Uniqueness

Octahydrodibenzothiophene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1,2,3,4,6,7,8,9-octahydrodibenzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGLPSLTCJFUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60935965
Record name 1,2,3,4,6,7,8,9-Octahydrodibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15869-74-6
Record name Octahydrodibenzothiophene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4,6,7,8,9-Octahydrodibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.